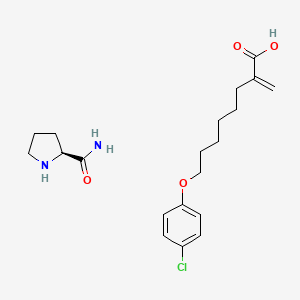![molecular formula C10H11F3O2 B13832478 1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a trifluoroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of a suitable bicyclo[2.2.1]heptan-2-one derivative with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction can be catalyzed by a Lewis acid such as aluminum chloride to enhance the electrophilic nature of the trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can improve the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, such as amides or esters.
科学的研究の応用
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A simpler analog without the trifluoroacetyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A similar compound with different substituents.
2-Norbornanone: Another bicyclic ketone with a different substitution pattern.
Uniqueness
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
特性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
1-methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H11F3O2/c1-9-3-2-5(4-9)6(7(9)14)8(15)10(11,12)13/h5-6H,2-4H2,1H3 |
InChIキー |
OVEMQUXVFZMPIG-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1)C(C2=O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)








